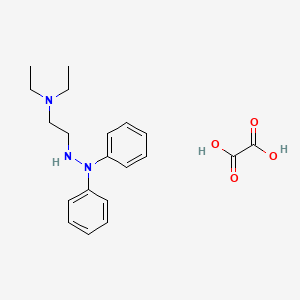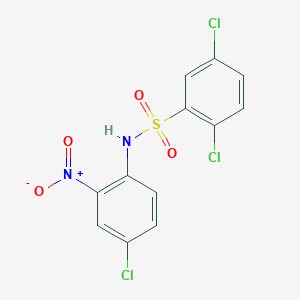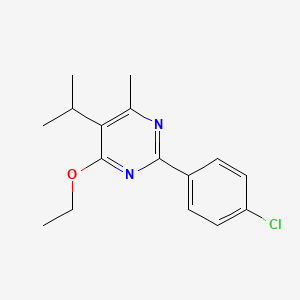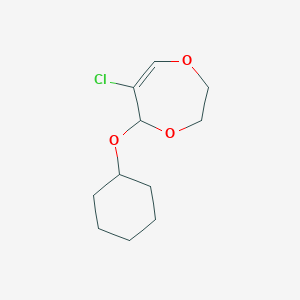![molecular formula C21H18S B14589893 Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- CAS No. 61484-65-9](/img/structure/B14589893.png)
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- is a derivative of azulene, an aromatic organic compound known for its deep blue color Azulene itself is an isomer of naphthalene and has been studied for its unique electronic properties and applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- typically involves multiple steps, starting with the preparation of the azulene core One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of dyes, pigments, and electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity. The phenylethynylthio group may enhance its ability to interact with biological membranes and proteins, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene: The parent compound, known for its blue color and aromatic properties.
4,6,8-Trimethylazulene: A derivative with three methyl groups, enhancing its reactivity.
Phenylethynylazulene: A derivative with a phenylethynyl group, similar to the compound .
Uniqueness
Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]- is unique due to the combination of trimethyl and phenylethynylthio groups, which confer distinct electronic and chemical properties
Propriétés
Numéro CAS |
61484-65-9 |
|---|---|
Formule moléculaire |
C21H18S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4,6,8-trimethyl-1-(2-phenylethynylsulfanyl)azulene |
InChI |
InChI=1S/C21H18S/c1-15-13-16(2)19-9-10-20(21(19)17(3)14-15)22-12-11-18-7-5-4-6-8-18/h4-10,13-14H,1-3H3 |
Clé InChI |
KTZXCIAVUXHMSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC(=C2C(=C1)C)SC#CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)

![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)


![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)

![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

